![molecular formula C20H19N3O4S3 B2776420 N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 899732-11-7](/img/structure/B2776420.png)
N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. As mentioned earlier, similar compounds can be synthesized through various methods, such as Cu (II)-promoted oxidative cascade C–C/C–N bond formation and copper-promoted cascade reactions .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on synthesizing novel compounds with chromene and thiazol moieties due to their promising biological activities. For instance, Singh et al. (2017) described the reduction of chromano-piperidine-fused isoxazolidines, leading to compounds derived from reductive NO bond cleavage followed by tandem intramolecular rearrangements, demonstrating the complex chemical behavior of these compounds under reductive conditions (Singh et al., 2017). Additionally, the synthesis and characterization of new 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides as potential adenosine receptor ligands were reported by Cagide et al. (2015), highlighting the potential of these compounds in receptor-binding studies (Cagide et al., 2015).
Antitumor and Antibacterial Activities
El-Helw et al. (2019) explored the antitumor activities of novel chromenones bearing the benzothiazole moiety against several cancer cell lines, finding significant anticancer activities, particularly against lung and colon cancer cells (El-Helw et al., 2019). Pouramiri et al. (2017) synthesized a series of 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamides and tested their antibacterial activities, with some compounds showing effective antibacterial effects, demonstrating the potential of these compounds in combating bacterial infections (Pouramiri et al., 2017).
Chemical Sensing and Optical Properties
Wang et al. (2015) investigated coumarin benzothiazole derivatives as chemosensors for cyanide anions, showcasing the ability of these compounds to undergo color change and fluorescence quenching upon interaction with cyanide, indicating their potential use in chemical sensing applications (Wang et al., 2015).
Mechanism of Action
Target of Action
Similar compounds with a chromone scaffold have been known to exhibit various pharmacological activities, such as anti-inflammatory, antimicrobial, antifungal, antiviral, anti-cancer, and antioxidant .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit potent anti-inflammatory activities .
Biochemical Pathways
Given the anti-inflammatory activities of similar compounds, it can be inferred that the compound may influence pathways related to inflammation and immune response .
Result of Action
Similar compounds have been found to exhibit potent anti-inflammatory activities , suggesting that this compound may also have similar effects.
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S3/c24-19(13-7-9-23(10-8-13)30(25,26)17-6-3-11-28-17)22-20-21-18-14-4-1-2-5-15(14)27-12-16(18)29-20/h1-6,11,13H,7-10,12H2,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLXMVVYEPZTVJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=NC3=C(S2)COC4=CC=CC=C43)S(=O)(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide |
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